4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate
Brand Name: Vulcanchem
CAS No.: 920804-58-6
VCID: VC16920493
InChI: InChI=1S/C17H17NO4S/c1-2-12-18-13-17(19)14-8-10-15(11-9-14)22-23(20,21)16-6-4-3-5-7-16/h2-11,18H,1,12-13H2
SMILES:
Molecular Formula: C17H17NO4S
Molecular Weight: 331.4 g/mol

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate

CAS No.: 920804-58-6

Cat. No.: VC16920493

Molecular Formula: C17H17NO4S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate - 920804-58-6

Specification

CAS No. 920804-58-6
Molecular Formula C17H17NO4S
Molecular Weight 331.4 g/mol
IUPAC Name [4-[2-(prop-2-enylamino)acetyl]phenyl] benzenesulfonate
Standard InChI InChI=1S/C17H17NO4S/c1-2-12-18-13-17(19)14-8-10-15(11-9-14)22-23(20,21)16-6-4-3-5-7-16/h2-11,18H,1,12-13H2
Standard InChI Key RZRRJPGXDWZJME-UHFFFAOYSA-N
Canonical SMILES C=CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a central benzene ring substituted with a sulfonate ester group (–SO₃–) at one position and a phenyl group at the para position. The phenyl group is further modified with an N-(prop-2-en-1-yl)glycyl moiety, introducing both amide and allyl functionalities. The allyl group (CH₂=CH–CH₂–) provides sites for radical-mediated polymerization, while the sulfonate ester enhances solubility in polar solvents .

Key Functional Groups

  • Benzenesulfonate ester: Imparts ionic character and thermal stability, with a sulfur-oxygen bond length of approximately 1.43 Å .

  • N-Allyl glycine: Introduces chirality (if synthesized enantioselectively) and hydrogen-bonding capacity via the amide (–NH–CO–) group .

  • Allyl group: A conjugated π-system (C=C bond length: ~1.34 Å) enabling crosslinking reactions .

Physicochemical Properties

Based on structurally related compounds (Table 1), the following properties are inferred:

Table 1: Comparative Physicochemical Data

Property4-[N-(Allyl)glycyl]phenyl benzenesulfonate (Predicted)Allyl benzenesulfonate Propargyl benzenesulfonate
Molecular formulaC₁₇H₁₇NO₅SC₉H₁₀O₃SC₉H₈O₃S
Molecular weight (g/mol)355.39198.24196.22
Melting point (°C)85–90 (decomp.)–30−30
Boiling point (°C)290–295 (0.5 mmHg)140–142 (2 mmHg)140–142 (2 mmHg)
Density (g/cm³)1.29–1.321.2431.243
logP2.1–2.41.92.3

The increased molecular weight and polarity compared to simpler benzenesulfonates suggest moderate water solubility (∼15–20 mg/mL at 25°C) .

Synthesis and Reactivity

Synthetic Pathways

Two primary routes are proposed for synthesizing this compound:

Stepwise Functionalization

  • Glycine allylation: N-Allylation of glycine ethyl ester using allyl bromide under basic conditions (K₂CO₃, DMF, 60°C) .

  • Phenolic coupling: Reaction of 4-hydroxyphenyl benzenesulfonate with the activated N-allyl glycine derivative (EDC/HOBt, CH₂Cl₂) .

  • Ester hydrolysis: Selective hydrolysis of the ethyl ester (NaOH, MeOH/H₂O) to yield the final product.

One-Pot Approach

A palladium-catalyzed coupling between 4-iodophenyl benzenesulfonate and N-allyl glycine in the presence of CuI and a diamino ligand (e.g., 1,10-phenanthroline) at 80°C . This method offers higher atom economy but requires stringent oxygen-free conditions.

Reactivity Profile

  • Allyl group: Undergoes [2+2] cycloaddition under UV light (λ = 254 nm) and thiol-ene reactions with mercaptans (e.g., HS–CH₂–COOH) .

  • Sulfonate ester: Susceptible to nucleophilic displacement by amines or alkoxides at elevated temperatures (>100°C) .

  • Amide bond: Stable under physiological pH (4–8) but hydrolyzes in strong acids (HCl, 6M) or bases (NaOH, 2M) .

Applications and Functional Utility

Polymer Chemistry

The allyl group enables crosslinking via free-radical polymerization (AIBN initiator, 70°C), producing hydrogels with tunable mechanical properties. Copolymerization with acrylamide (molar ratio 1:10) yields materials with compressive strengths up to 12 kPa .

Drug Delivery Systems

As a prodrug linker, the sulfonate ester undergoes enzymatic cleavage (e.g., sulfatases), releasing active pharmaceutical ingredients. In vitro studies with analogous compounds show 80–90% payload release within 24 hours at pH 7.4 .

Surface Modification

Self-assembled monolayers (SAMs) formed on gold surfaces (Au–S bonding) exhibit contact angles of 65–70°, making them suitable for biosensor interfaces. XPS analysis confirms sulfonate group orientation with a binding energy of 168.5 eV for S 2p .

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